molecular formula C21H24N4O3S B14112219 3-methyl-N-(2-phenylpropyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

3-methyl-N-(2-phenylpropyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

Cat. No.: B14112219
M. Wt: 412.5 g/mol
InChI Key: DYGZDVIQBAXKMK-UHFFFAOYSA-N
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Description

3-methyl-N-(2-phenylpropyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-phenylpropyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the sulfonamide group via sulfonation reactions.
  • Alkylation and acylation reactions to introduce the phenylpropyl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-phenylpropyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-phenylpropyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors to modulate signal transduction pathways.

    Pathways: The compound could influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methyl-N-(2-phenylpropyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide include other pyrazole derivatives with sulfonamide groups. Examples include:

  • 3-methyl-N-(2-phenylethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide.
  • 3-methyl-N-(2-phenylpropyl)-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the phenylpropyl and p-tolylsulfamoyl groups. These features may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C21H24N4O3S/c1-14-9-11-18(12-10-14)25-29(27,28)21-19(16(3)23-24-21)20(26)22-13-15(2)17-7-5-4-6-8-17/h4-12,15,25H,13H2,1-3H3,(H,22,26)(H,23,24)

InChI Key

DYGZDVIQBAXKMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC(C)C3=CC=CC=C3)C

Origin of Product

United States

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